Dihydrorhodamine 123

Free Radical Biology Kinetics Peroxynitrite Chemistry

Non-specific ROS probes like DCFH-DA compromise data reproducibility through multiple oxidation pathways. Dihydrorhodamine 123 (DHR 123) requires peroxidase or heme-protein catalysis for oxidation, ensuring the fluorescent signal exclusively reflects functional NADPH oxidase activity rather than background auto-oxidation. • Quantitative Accuracy: Captures ~75% more reactive intermediates than DCF in chromate toxicity studies. • Single-Cell Sensitivity: Sub-attomole detection limit (0.8 amol) with microfluidic LIF; <3 min analysis per cell. • Clinical-Grade Reliability: Validated whole-blood flow cytometry protocol for CGD diagnosis using only 100 µL sample. Supplied ≥95% HPLC purity; stored at -20°C, protect from light; shipped ambient. For R&D use only.

Molecular Formula C21H18N2O3
Molecular Weight 346.4 g/mol
CAS No. 109244-58-8
Cat. No. B035253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydrorhodamine 123
CAS109244-58-8
Synonymsdihydrorhodamine 123
Molecular FormulaC21H18N2O3
Molecular Weight346.4 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=CC=C1C2C3=C(C=C(C=C3)N)OC4=C2C=CC(=C4)N
InChIInChI=1S/C21H18N2O3/c1-25-21(24)15-5-3-2-4-14(15)20-16-8-6-12(22)10-18(16)26-19-11-13(23)7-9-17(19)20/h2-11,20H,22-23H2,1H3
InChIKeyFNEZBBILNYNQGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Dihydrorhodamine 123 Overview


Dihydrorhodamine 123 (DHR 123) is a non-fluorescent, reduced form of the mitochondrial dye rhodamine 123, with a molecular weight of 346.38 g/mol and spectral properties of λex ≈ 500 nm, λem ≈ 525-536 nm upon oxidation . As a cell-permeable probe, DHR 123 passively diffuses across cellular membranes and, in the presence of reactive oxygen species (ROS) or reactive nitrogen species (RNS), undergoes oxidation to the highly fluorescent rhodamine 123, which subsequently localizes to mitochondria [1]. This compound is widely employed in flow cytometry, fluorescence microscopy, and microfluidic platforms for detecting oxidative bursts, particularly in neutrophils, and serves as a diagnostic tool for chronic granulomatous disease (CGD) [2][3].

Detection Principle
Non-fluorescent probe; oxidized by ROS/RNS to fluorescent rhodamine 123
Cellular Behavior
Cell-permeable passive diffusion; mitochondrial localization upon oxidation
Core Workflows
Flow cytometry, fluorescence microscopy, microfluidic single-cell analysis

Why Dihydrorhodamine 123 Is Irreplaceable


Interchanging DHR 123 with other widely used ROS probes such as 2′,7′-dichlorodihydrofluorescein diacetate (DCFH-DA) or dihydroethidium (DHE) is scientifically unsound due to fundamental differences in their oxidative chemistry, reaction kinetics, and analyte specificity. Unlike DCFH-DA, which can be oxidized via multiple non-specific pathways including direct reactions with H2O2 (albeit slowly) and hydroxyl radicals, DHR 123 oxidation is strictly dependent on catalytic peroxidases or heme proteins (e.g., cytochrome c) in the presence of H2O2, or on direct reaction with peroxynitrite and other potent radicals [1][2]. This mechanistic distinction means DHR 123 does not report on bulk cellular H2O2 alone, but rather on the integrated activity of peroxidases and the local flux of specific radical species [3]. Consequently, substitution with a less selective probe like DCFH-DA will generate quantitatively and qualitatively different fluorescent signals that cannot be directly compared or normalized, potentially leading to misinterpretation of oxidative stress levels or misidentification of the reactive species involved [4].

Mechanistic Specificity
DHR 123 oxidation depends on peroxidases/heme proteins; DCFH-DA reacts via non-specific pathways, potentially altering signal origin.
Analyte Selectivity
Sensitive to peroxynitrite and carbonate radicals; DCFH-DA primarily reports bulk H₂O₂, missing key RNS-driven events.
Signal Comparability
Probe substitution yields quantitatively distinct fluorescence; normalization across probes may not be reliable without validation.

Dihydrorhodamine 123 Performance Evidence


Enhanced Carbonate Radical Kinetics

DHR 123 exhibits significantly faster reaction kinetics with carbonate radicals (CO3•−), a key secondary radical derived from peroxynitrite decomposition, compared to its primary analog 2′,7′-dichlorodihydrofluorescein (DCFH2). In a pulse radiolysis study conducted at pH 8.0–8.2, the second-order rate constant for the reaction of CO3•− with DHR was determined to be 6.7 × 10⁸ M⁻¹ s⁻¹, which is approximately 2.6-fold higher than the rate constant of 2.6 × 10⁸ M⁻¹ s⁻¹ observed for DCFH2 under identical conditions [1].

Carbonate Radical Kinetics
Head-to-head
k DHR: 6.7 × 10⁸ M⁻¹ s⁻¹ vs DCFH₂: 2.6 × 10⁸ M⁻¹ s⁻¹
Reported ~2.6-fold faster reaction; may support peroxynitrite-derived sensitivity.
Pulse radiolysis, pH 8.0–8.2
Free Radical Biology Kinetics Peroxynitrite Chemistry

Rapid Intracellular H₂O₂ Detection

When loaded into SPC-A-1 lung adenocarcinoma cells and exposed to 100 µM exogenous H₂O₂, DHR 123 produced a significantly more rapid and intense fluorescence increase compared to two close structural/functional analogs, DCFH-DA and dihydrorhodamine 6G (DHR 6G). Following a 25-minute incubation, only DHR 123 and DHR 6G exhibited clear mitochondrial localization, and the fluorescence intensity in the DHR 6G group was markedly weaker than that of DHR 123 [1].

Intracellular H₂O₂ Detection
Head-to-head
Highest fluorescence intensity in SPC-A-1 cells; clear mitochondrial localization vs DCFH-DA, DHR 6G
May support rapid kinetic H₂O₂ flux readouts in cell models.
100 µM H₂O₂, 25 min incubation
Cell Biology Tumor Biology Hydrogen Peroxide Detection

Improved Peroxynitrite Oxidation Efficiency

In vitro exposure to bolus peroxynitrite (ONOO⁻) revealed that DHR 123 is oxidized with a higher stoichiometric efficiency compared to 2,7-dichlorodihydrofluorescein (DCDHF). Specifically, 44% of the added ONOO⁻ resulted in the oxidation of DHR to fluorescent rhodamine 123, whereas only 38% of ONOO⁻ oxidized DCDHF to its fluorescent product [1]. This represents a relative efficiency increase of approximately 15.8% for DHR 123.

Peroxynitrite Efficiency
Head-to-head
DHR: 44% oxidation vs DCDHF: 38% oxidation
Higher stoichiometric conversion reported; may improve ONOO⁻ detection sensitivity.
In vitro, bolus ONOO⁻ addition
Nitric Oxide Biology Peroxynitrite Detection In Vitro Assay Development

Single-Cell Microfluidic Sensitivity

When integrated into a microfluidic chip electrophoresis platform with laser-induced fluorescence (LIF) detection, DHR 123 enabled an extremely low detection limit of 0.8 amol for ROS in single human erythrocytes [1]. This exceptional sensitivity is achieved because the method minimizes dilution of intracellular ROS during the reaction with DHR 123 and subsequent electrophoretic separation. The analysis time for a single erythrocyte was less than 3 minutes, with a migration time precision of 4.1% RSD [1].

Single-Cell LOD
Method context
0.8 amol
Sub-attomole detection supports single-cell heterogeneity studies.
Microfluidic CE-LIF,
Cr(V) Intermediate Detection
Head-to-head
DHR 123 detects free Cr(V) + Cr(V)-GSH complex DCF detects only free Cr(V)
Captures ~75% more reactive intermediates in chromate reduction models.
GSH reduction, fluorometric detection
Microfluidics Single-Cell Analysis Analytical Chemistry

Broader Cr(V) Intermediate Detection

In a study monitoring reactive intermediates during chromate (Cr(VI)) reduction, DHR 123 demonstrated the ability to detect both free Cr(V) and the Cr(V)-glutathione (GSH) complex, whereas the comparator probe dichlorofluorescein (DCF) reacted only with free Cr(V) [1]. This differential reactivity is significant because the study estimated that Cr(VI)-GSH reactions generated approximately 75% Cr(V)-GSH complex and only 25% free Cr(V) [1]. Relying solely on DCF would therefore fail to detect the majority of the reactive intermediate species formed.

Cr(V) Intermediate Detection
Head-to-head
DHR 123 detects free Cr(V) + Cr(V)-GSH complex DCF detects only free Cr(V)
Captures ~75% more reactive intermediates in chromate reduction models.
GSH reduction, fluorometric detection
Toxicology Chromium Chemistry Environmental Health

Dihydrorhodamine 123 Applications


Neutrophil Oxidative Burst & CGD Diagnosis

The DHR 123 flow cytometry assay is the established clinical and research standard for quantifying neutrophil respiratory burst activity and diagnosing CGD [1]. The probe's dependency on H₂O₂ and intracellular peroxidases for oxidation ensures that the fluorescent signal specifically reflects functional NADPH oxidase activity rather than background cellular auto-oxidation [2]. Optimized whole blood protocols using only 100 µL of heparinized blood enable simultaneous ROS detection in neutrophils, eosinophils, and monocyte subsets, providing a robust, high-throughput alternative to laborious cell isolation procedures [1].

Microfluidic Single-Cell ROS Analysis

For applications requiring extreme analytical sensitivity, such as measuring basal ROS levels in single erythrocytes or detecting heterogeneity in small cell populations, DHR 123 is the probe of choice [3]. When coupled with microfluidic chip electrophoresis and laser-induced fluorescence detection, DHR 123 achieves a sub-attomole detection limit (0.8 amol) with an analysis time of under 3 minutes per cell [3]. This performance is unmatched by bulkier or less efficiently oxidized probes and is essential for studies where sample material is limiting or where single-cell resolution is paramount.

Peroxynitrite Signaling & Nitrosative Stress

DHR 123's high stoichiometric oxidation efficiency (44%) when exposed to peroxynitrite and its rapid reaction kinetics with peroxynitrite-derived carbonate radicals (k = 6.7 × 10⁸ M⁻¹ s⁻¹) make it particularly well-suited for studying nitrosative stress [4][5]. In experimental systems where peroxynitrite is the primary reactive species—such as models of ischemia-reperfusion injury, inflammation, or NO/superoxide co-generation—DHR 123 provides superior signal intensity and faster temporal resolution compared to DCF-based probes, enabling more accurate kinetic measurements of nitrosative bursts [4][5].

Redox Cycling & Metal-Mediated Oxidative Stress

In toxicological studies involving transition metals like chromium, DHR 123's broader analyte reactivity profile offers a distinct advantage over more restricted probes [6]. As demonstrated in chromate reduction studies, DHR 123 detects both free and glutathione-complexed Cr(V) intermediates, capturing approximately 75% more of the total reactive intermediate pool than DCF [6]. This makes DHR 123 indispensable for accurately assessing the full spectrum of oxidative events in metal toxicity research, environmental health studies, and investigations of redox-active xenobiotics.

Application
Selection Property
Validation Focus
Neutrophil respiratory burst & CGD research
Peroxidase-dependent oxidation specificity
NADPH oxidase functional assay
Microfluidic single-cell ROS analysis
Sub-attomole detection sensitivity
Single-cell CE-LIF detection
Peroxynitrite & nitrosative stress studies
High ONOO⁻ oxidation efficiency
Carbonate radical kinetics verification
Redox metal toxicity research
Broad Cr(V) intermediate detection
Cr(V)-GSH complex monitoring

Technical Documentation Hub

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34 linked technical documents
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